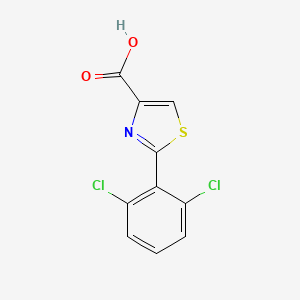
2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 871326-47-5 . It has a molecular weight of 274.13 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI Code for “2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid” is 1S/C10H5Cl2NO2S/c11-5-2-1-3-6 (12)8 (5)9-13-7 (4-16-9)10 (14)15/h1-4H, (H,14,15) . This indicates the presence of chlorine, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
“2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 274.13 .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . For instance, compounds such as 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters and 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles exhibited potent DPPH radical scavenging activity .
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to have analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial activity . For example, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity .
Antifungal Activity
Thiazole compounds have also been found to have antifungal properties . This makes them useful in the development of new antifungal drugs.
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties . This suggests their potential use in the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activities . For instance, a series of 2 6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole demonstrated anticancer activity against human cancer cell lines HEPG2 (liver cancer) and MCF7 .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests their potential use in the treatment of neurodegenerative diseases.
Diuretic Activity
Thiazole compounds have been reported to have diuretic properties . This makes them potential candidates for the development of new diuretic drugs.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Thiazoles, including “2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid”, have been an important heterocycle in the world of chemistry for many decades . They have been used in the development of various drugs and biologically active agents . Future research may focus on exploring the biological importance of recently developed 2,4-disubstituted thiazole derivatives .
Propriétés
IUPAC Name |
2-(2,6-dichlorophenyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHBRWFGFYTFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

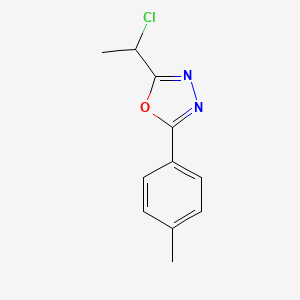
![(E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2633904.png)
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B2633905.png)
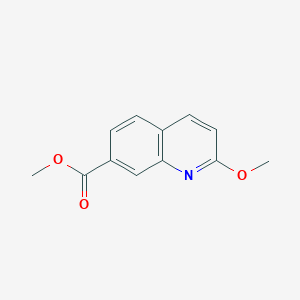
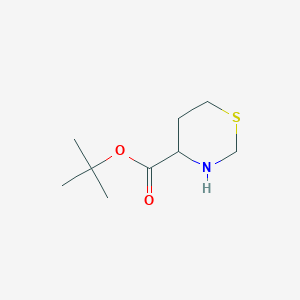
![N-(sec-butyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide](/img/structure/B2633908.png)
![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2633912.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2633913.png)
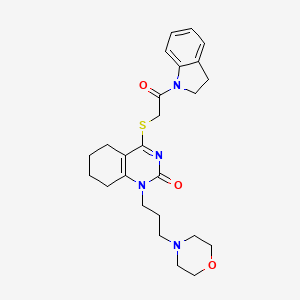
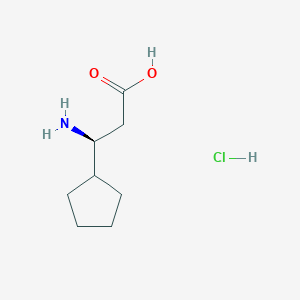
![2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene](/img/structure/B2633919.png)
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2633920.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea](/img/structure/B2633921.png)
